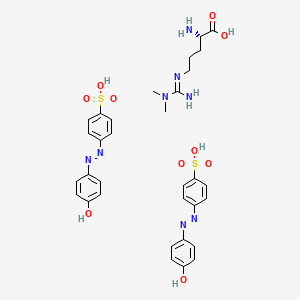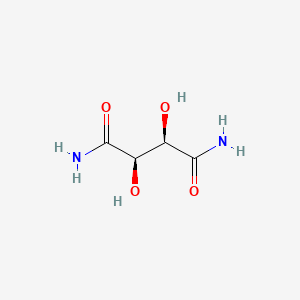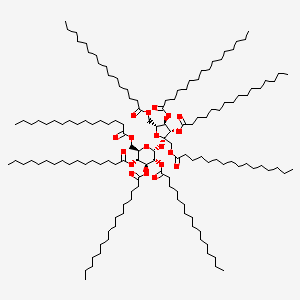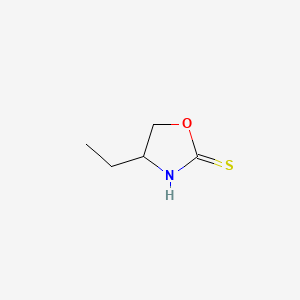
4-Ethyl-2-oxazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-oxazolidinethione is a heterocyclic compound with the molecular formula C5H9NOS It features a five-membered ring containing nitrogen, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethyl-2-oxazolidinethione can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbon disulfide and an alkyl halide. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the oxazolidinethione ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-oxazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxazolidinethione to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted oxazolidinethiones.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-ethyl-2-oxazolidinethione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects, where it disrupts the normal functioning of microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxazolidinethione: Lacks the ethyl group at the 4-position, resulting in different chemical properties and reactivity.
4,4-Dimethyl-2-oxazolidinethione: Contains two methyl groups at the 4-position, which can influence its steric and electronic properties.
Uniqueness
4-Ethyl-2-oxazolidinethione is unique due to the presence of the ethyl group at the 4-position, which can affect its reactivity and interactions with other molecules. This structural feature may enhance its biological activity and make it a more versatile intermediate in organic synthesis compared to its analogs .
Propriétés
Numéro CAS |
13997-20-1 |
|---|---|
Formule moléculaire |
C5H9NOS |
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
4-ethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8) |
Clé InChI |
IUQNMFMYZBLMEV-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
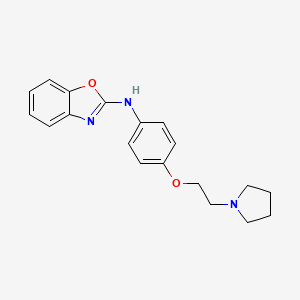
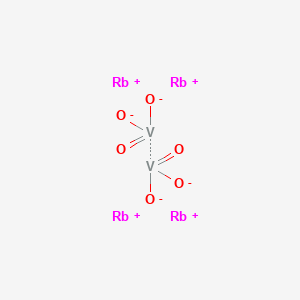





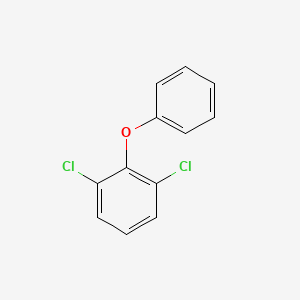
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
